molecular formula C15H21NO5 B13628361 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid CAS No. 62023-35-2

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid

Cat. No.: B13628361
CAS No.: 62023-35-2
M. Wt: 295.33 g/mol
InChI Key: GLIFSOKVWZLIRL-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is a chemical compound with the molecular formula C15H21NO4 It is characterized by the presence of a benzyloxycarbonyl group, an amino group, a hydroxy group, and a methylhexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by a series of reactions to introduce the hydroxy and methylhexanoic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection and deprotection strategies, with optimization for yield and purity. The use of automated synthesis equipment and high-throughput screening can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    3-{(Benzyloxy)carbonylamino}propanoic acid: Similar structure with a carboxyethyl group instead of a hydroxy group.

    3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the hydroxy and methylhexanoic acid groups.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both a hydroxy group and a benzyloxycarbonyl-protected amino group provides versatility in synthetic chemistry and potential for various biological interactions .

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid, also known as Cbz-amino-2-hydroxy-5-methylhexanoic acid, is a synthetic amino acid derivative that exhibits significant biological activity. Its unique structural features, including the benzyloxycarbonyl (Cbz) protecting group and hydroxyl functional group, contribute to its potential applications in biochemical research and medicinal chemistry.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • Density : 1.137 g/cm³ (predicted)
  • Boiling Point : 457.7 °C (predicted)
  • Flash Point : 230.6 °C (predicted)

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the benzyloxycarbonyl group allows for selective binding, enhancing its utility in drug design and development.

The compound may function as an enzyme inhibitor, influencing metabolic pathways by modulating enzyme activity. Its structure enables it to participate in various biochemical reactions, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Research Findings

Numerous studies have investigated the biological implications of this compound:

  • Enzyme Inhibition : Research has shown that derivatives of benzyloxycarbonyl amino acids can inhibit specific enzymes, providing insights into their potential therapeutic roles .
  • Protein-Ligand Interactions : Techniques such as surface plasmon resonance have been employed to measure the binding affinity of this compound towards various biological targets, revealing its potential in drug development .
  • Therapeutic Applications : The compound has been explored for its role in synthesizing pharmaceutical agents, particularly as a precursor for developing novel drugs targeting metabolic disorders .

Case Studies

Several case studies highlight the compound's biological activity:

  • Case Study 1 : A study demonstrated that Cbz-amino acids could effectively inhibit proteases involved in viral replication, suggesting a role in antiviral therapy .
  • Case Study 2 : Research on the binding interactions of Cbz-amino acids with specific receptors indicated potential applications in modulating signal transduction pathways relevant to cancer therapy.

Comparative Analysis

A comparison with related compounds can provide further insights into the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
N-BOC-(2R,3S)-2-Hydroxy-3-Amino-5-Methylhexanoic AcidC14H27NO4Hydroxyl group influences solubility
2-{[(Benzyloxy)carbonyl]amino}-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic AcidC16H18F3NTrifluoromethyl enhances lipophilicity
2-{[(benzyloxy)carbonyl]amino}-3-(difluoromethyl)-3-hydroxy-2-methylhexanoic AcidC15H20F2NDifluoromethyl affects electronic properties

Properties

CAS No.

62023-35-2

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-hydroxy-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H21NO5/c1-10(2)8-12(13(17)14(18)19)16-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13,17H,8-9H2,1-2H3,(H,16,20)(H,18,19)

InChI Key

GLIFSOKVWZLIRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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